Rp-8-pCPT-cGMPS sódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

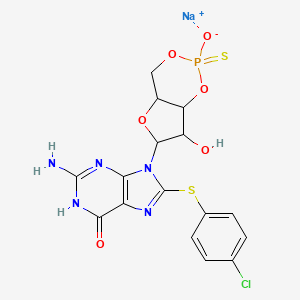

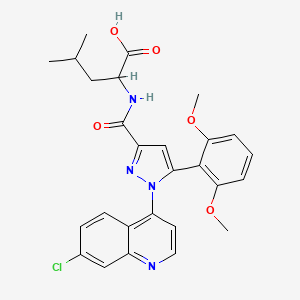

Este compuesto es un inhibidor competitivo de las cinasas de proteínas dependientes de cGMP (cGK), incluyendo cGK Iα y cGK II . El grupo p-clorofeniltio en la posición 8 de la purina aumenta tanto la afinidad enzimática como la permeabilidad de la membrana en comparación con compuestos relacionados .

Aplicaciones Científicas De Investigación

Rp-8-pCPT-cGMPS sodium is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. It is used in studies related to cardiovascular systems, vasculature, and cell signaling . The compound is also employed in research involving nitric oxide signaling and the relaxation of rat tail arteries induced by nitric oxide donors . Additionally, it is used to study the role of cGMP in platelet function and inhibition .

Mecanismo De Acción

El Rp-8-pCPT-cGMPS sódico ejerce sus efectos inhibiendo competitivamente las cinasas de proteínas dependientes de cGMP (cGK). El compuesto se une al sitio activo de las cGK, evitando la activación de estas cinasas por el cGMP . Esta inhibición conduce a la modulación de diversos procesos celulares, incluyendo la vasodilatación y la función plaquetaria . El compuesto también activa los canales iónicos activados por nucleótidos cíclicos, distinguiendo entre los efectos de la cinasa y los del canal .

Análisis Bioquímico

Biochemical Properties

Rp-8-pCPT-cGMPS Sodium plays a significant role in biochemical reactions. It interacts with enzymes such as cGMP-dependent protein kinases, including cGK Iα and cGK II . The nature of these interactions is competitive inhibition .

Cellular Effects

Rp-8-pCPT-cGMPS Sodium has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cGMP-dependent protein kinases, which play a crucial role in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rp-8-pCPT-cGMPS Sodium involves binding interactions with biomolecules, specifically cGMP-dependent protein kinases . It exerts its effects at the molecular level through enzyme inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Rp-8-pCPT-cGMPS Sodium exhibits high lipophilicity and excellent membrane permeability, making it useful for intact cells while still soluble in aqueous solvents . It also shows metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far .

Metabolic Pathways

Rp-8-pCPT-cGMPS Sodium is involved in the cGMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Rp-8-pCPT-cGMPS Sodium within cells and tissues are facilitated by its high lipophilicity and excellent membrane permeability . These properties allow it to easily penetrate the cell membrane and reach sufficient concentration inside the cell to inhibit cGMP-dependent protein kinase .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Rp-8-pCPT-cGMPS sódico se sintetiza a través de una serie de reacciones químicas que implican la modificación del segundo mensajero padre, el monofosfato de guanosina cíclico. El hidrógeno en la posición 8 de la base nitrogenada es reemplazado por la porción lipofílica 4-clorofeniltio, y el oxígeno exocíclico ecuatorial de los dos átomos de oxígeno del grupo fosfato cíclico es modificado por azufre .

Métodos de producción industrial: El compuesto se cristaliza o liofiliza típicamente como sal sódica. Otras formas de sal están disponibles a petición . El proceso de producción garantiza una alta pureza, típicamente superior al 99%, y el compuesto se comprueba para la ausencia de activadores como el 8-pCPT-cGMP .

Análisis De Reacciones Químicas

Tipos de reacciones: El Rp-8-pCPT-cGMPS sódico experimenta diversas reacciones químicas, incluyendo reacciones de sustitución debido a la presencia del grupo clorofeniltio. También es resistente a la degradación metabólica por fosfodiesterasas sensibles a nucleótidos cíclicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones del this compound incluyen compuestos que contienen azufre y derivados de clorofeniltio. Las reacciones se llevan a cabo típicamente en condiciones controladas para asegurar la estabilidad y pureza del producto final .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound son típicamente análogos de cGMP con grupos funcionales modificados que mejoran su estabilidad y permeabilidad de la membrana .

Aplicaciones en investigación científica

El this compound se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir las cinasas de proteínas dependientes de cGMP. Se utiliza en estudios relacionados con los sistemas cardiovasculares, la vasculatura y la señalización celular . El compuesto también se emplea en la investigación que involucra la señalización del óxido nítrico y la relajación de las arterias de la cola de rata inducida por donantes de óxido nítrico . Además, se utiliza para estudiar el papel del cGMP en la función plaquetaria y la inhibición .

Comparación Con Compuestos Similares

Compuestos similares:

- Sp-8-pCPT-cGMPS

- 8-pCPT-cGMP

- Rp-cGMPS

Singularidad: El Rp-8-pCPT-cGMPS sódico es único debido a su alta lipofilia y excelente permeabilidad de la membrana, lo que lo hace útil para estudios que involucran células intactas . También exhibe estabilidad metabólica hacia todas las fosfodiesterasas sensibles a nucleótidos cíclicos examinadas hasta ahora . La capacidad del compuesto para discriminar entre la proteína cinasa G y los canales iónicos activados por cGMP mejora aún más su utilidad en la investigación .

Propiedades

IUPAC Name |

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)